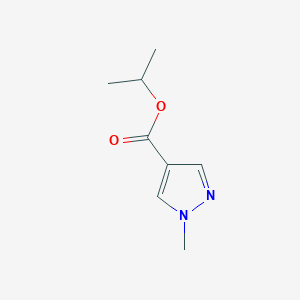

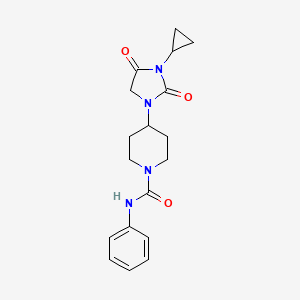

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has been of great interest in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "Compound X" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Applications De Recherche Scientifique

Pharmacological Assessment of Novel Acetamide Derivatives

A study involved the synthesis of novel acetamide derivatives, including structures related to the compound of interest, to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The synthesized compounds were evaluated for their pharmacological effects, with some showing activities comparable to standard drugs. The presence of specific functional groups was found to enhance these activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Inhibition of Tubulin Polymerization

Another study identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), through MorphoBase and ChemProteoBase profiling methods as a tubulin polymerization inhibitor. This compound demonstrated promising antiproliferative activity toward human cancer cells by inhibiting microtubule formation and inducing G2/M cell cycle arrest in HeLa cells, suggesting the potential of similar compounds in cancer therapy (Hidemitsu Minegishi et al., 2015).

Synthesis and Characterization of Phenoxy Acetamide Derivatives

Research into the synthesis and pharmacological evaluation of substituted phenoxy acetamide derivatives, sharing a cyclohexyl nucleus, revealed significant anti-inflammatory, analgesic, and antipyretic activities among certain derivatives. These findings highlight the therapeutic potential of acetamide derivatives in managing inflammation and pain (P. Rani et al., 2014).

Structural Aspects and Properties of Amide Compounds

A study focused on the structural aspects of amide compounds containing isoquinoline derivatives, demonstrating how these structures interact with various acids to form gels or crystalline solids. Such interactions offer insights into the compound's applications in material science and pharmaceutical formulations (A. Karmakar et al., 2007).

Insecticidal Assessment of Heterocycles Incorporating Thiadiazole Moiety

Research on the synthesis of novel heterocycles, including a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivative, explored their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study contributes to the development of new agricultural chemicals with potential applications in pest management (A. Fadda et al., 2017).

Propriétés

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-26-16-3-2-4-17(11-16)27-13-19(25)24-14-5-7-15(8-6-14)28-20-18(12-21)22-9-10-23-20/h2-4,9-11,14-15H,5-8,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODUVAIYOABSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

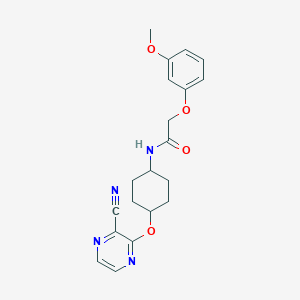

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)

![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)

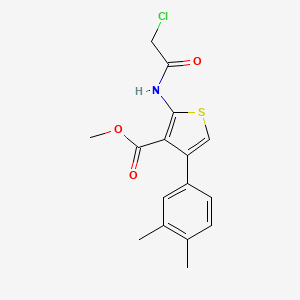

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)

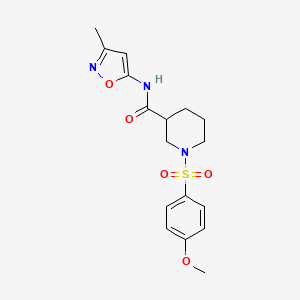

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)